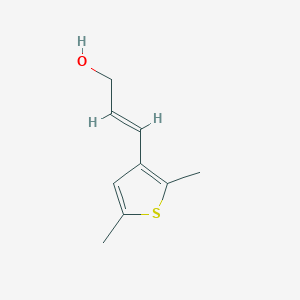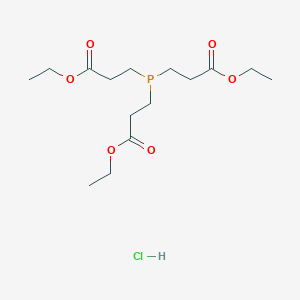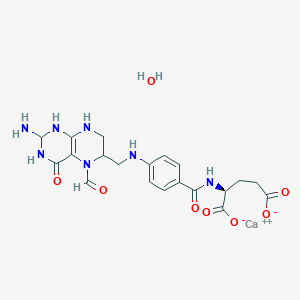![molecular formula C10H14ClNO4 B13654190 (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is a chiral amino acid derivative It is known for its structural similarity to tyrosine, an essential amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-hydroxybenzaldehyde.
Aldol Condensation: The 4-hydroxybenzaldehyde undergoes aldol condensation with glycine to form the intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors for the aldol condensation and reduction steps.
Purification: Employing industrial purification techniques such as crystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous quality control measures.
化学反应分析
Types of Reactions
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propane.
Substitution: Formation of various ethers and esters depending on the substituent used.
科学研究应用
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in amino acid metabolism and can modulate neurotransmitter levels by influencing the synthesis of catecholamines. The compound’s molecular targets include tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are key enzymes in the biosynthesis of neurotransmitters.
相似化合物的比较
Similar Compounds
Tyrosine: An essential amino acid with a similar structure but lacking the hydrochloride group.
Phenylalanine: Another essential amino acid with a similar aromatic ring structure but different side chain.
DOPA: A precursor to neurotransmitters with a similar structure but different functional groups.
Uniqueness
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is unique due to its chiral nature and the presence of both hydroxyl and amino groups, which allow it to participate in a wide range of biochemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
属性
分子式 |
C10H14ClNO4 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7;/h1-4,12-13H,5-6,11H2,(H,14,15);1H/t10-;/m1./s1 |
InChI 键 |
BXPOAFNJGLIFRC-HNCPQSOCSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@](CO)(C(=O)O)N)O.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(CO)(C(=O)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)


![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)
![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)

![5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)





